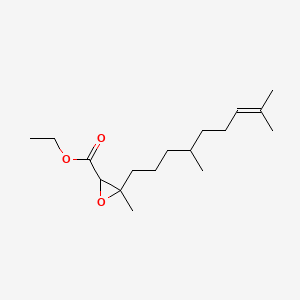
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is an organic compound with the molecular formula C17H30O3. It is known for its unique structure, which includes an epoxy group and an ester functional group. This compound is used in various scientific research applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate can be synthesized through several methods. One common approach involves the epoxidation of ethyl 3,7,11-trimethyldodec-10-enoate using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: In studies of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate involves its reactivity with nucleophiles. The epoxy group is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,3-epoxy-3-phenylbutyrate: Similar structure but with a phenyl group.
Ethyl 2,3-epoxy-3-methylbutyrate: Similar structure but with a methyl group.
Uniqueness
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is unique due to its long aliphatic chain and multiple methyl groups, which impart distinct physical and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
23307-95-1 |
|---|---|
Molekularformel |
C17H30O3 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
ethyl 3-(4,8-dimethylnon-7-enyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C17H30O3/c1-6-19-16(18)15-17(5,20-15)12-8-11-14(4)10-7-9-13(2)3/h9,14-15H,6-8,10-12H2,1-5H3 |
InChI-Schlüssel |
LSVGQYICTZOJNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(O1)(C)CCCC(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



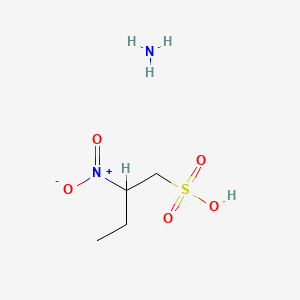

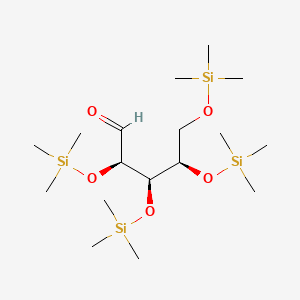
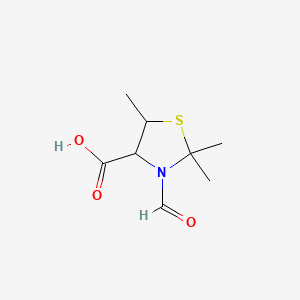
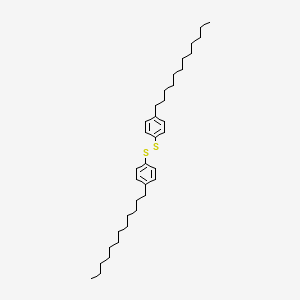
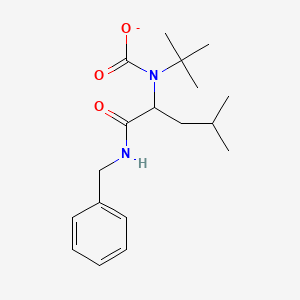
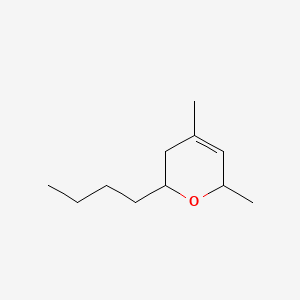
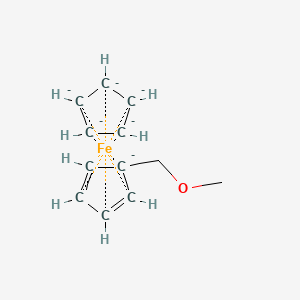
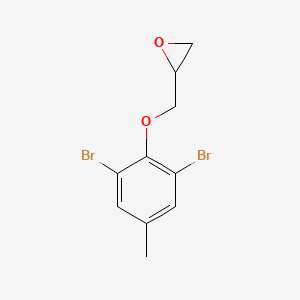

![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
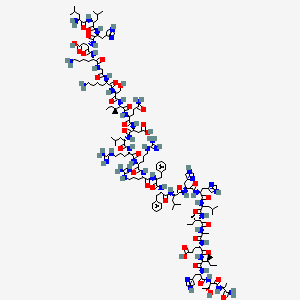
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
